molecular formula C14H13NO2 B1266242 2-Hydroxy-2,2-diphenylacetamide CAS No. 4746-87-6

2-Hydroxy-2,2-diphenylacetamide

Cat. No. B1266242
CAS RN: 4746-87-6
M. Wt: 227.26 g/mol
InChI Key: REQXYFLFNBBIRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Hydroxy-2,2-diphenylacetamide, a compound with potential applications in various fields, can be synthesized through various chemical reactions. One notable method involves the reductive carbonylation of nitrobenzene catalyzed by Pd(II)-complexes in a one-pot synthesis, leading to N-(4-hydroxyphenyl)acetamide with a selectivity of 85 mol % under optimized conditions (Vavasori, Capponi, & Ronchin, 2023). Another synthesis route involves the condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives, which yields novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives with significant antioxidant activity (Gopi & Dhanaraju, 2020).

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-2,2-diphenylacetamide and its derivatives can be characterized by various spectroscopic techniques. For instance, the structure of novel trans-3-benzyl/(diphenyl)methyl/naphthyl seleno substituted monocyclic β-lactams has been elucidated through NMR, FTIR, mass spectrometry, and single-crystal X-ray analysis (Bari, Bhalla, Nagpal, Mehta, & Bhasin, 2010).

Scientific Research Applications

Histone Deacetylase Inhibitors

2-Hydroxy-2,2-diphenylacetamide has been identified as a novel and selective inhibitor of HDAC class IIa, a group of enzymes involved in gene expression regulation. A study demonstrated that N-hydroxy-2,2-diphenylacetamide shows sub-micromolar class IIa HDAC inhibitory activity, suggesting its potential in epigenetic therapies (Tessier et al., 2009).

Antimycobacterial Activity

Compounds derived from 2-Hydroxy-2,2-diphenylacetamide have shown promising antimycobacterial activity. In one study, derivatives were tested for in vitro activity against M. tuberculosis, with some compounds achieving significant inhibition of mycobacterial growth (Güzel et al., 2006).

Modulation of Monoamine Transporters

2-Hydroxy-2,2-diphenylacetamide analogues, like modafinil, have been studied for their unique dopamine uptake inhibition, differing from traditional stimulants like cocaine. These compounds could potentially be used in the treatment of psychostimulant abuse (Okunola-Bakare et al., 2014).

Antimicrobial and Antifungal Activity

Novel derivatives of 2-Hydroxy-2,2-diphenylacetamide have been synthesized and demonstrated significant antimicrobial and antifungal activities. This suggests their potential as potent antimicrobial agents (Kumar & Mishra, 2015).

Muscarinic Receptor Antagonism

A novel muscarinic receptor antagonist, synthesized from 2-Hydroxy-2,2-diphenylacetamide, was evaluated for treating overactive bladder. The compound showed promising in vitro and in vivo profiles, highlighting its potential therapeutic applications (Sinha et al., 2010).

Role in Drug Metabolism

2-Hydroxy-2,2-diphenylacetamide derivatives like arylacetamide deacetylase are involved in drug metabolism, playing a significant role in the hydrolysis of certain drugs. This enzymatic activity is crucial in understanding drug interactions and hepatotoxicity (Kobayashi et al., 2012).

Chemical Degradation Studies

The thermal degradation of 2-Hydroxy-2,2-diphenylacetamide analogues like modafinil has been studied to understand the challenges in routine GC-MS analysis. This research is important for forensic and clinical analysis (Dowling et al., 2017).

Synthesis of Novel Derivatives

Research has been conducted on synthesizing new derivatives of 2-Hydroxy-2,2-diphenylacetamide, exploring their potential in various applications like drug release and antimicrobial activities. These studies expand the utility of the compound in different scientific fields (Yan-ping, 2009).

Safety And Hazards

2-Hydroxy-2,2-diphenylacetamide is classified as harmful if swallowed . It is recommended to avoid dust formation and breathing vapors, mist, or gas . In case of skin contact, it is advised to wash off immediately with plenty of water .

Future Directions

The future directions of 2-Hydroxy-2,2-diphenylacetamide research could involve further exploration of its potential therapeutic applications. For instance, it has been suggested that the combined administration of 2-Hydroxy-2,2-diphenylacetamide and TMZ may be therapeutically exploited for the management of GBM .

properties

IUPAC Name

2-hydroxy-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQXYFLFNBBIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197147
Record name Benzeneacetamide, alpha-hydroxy-alpha-phenyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-2,2-diphenylacetamide

CAS RN

4746-87-6
Record name 2-Hydroxy-2,2-diphenylacetamide
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Record name 2-Hydroxy-2,2-diphenylacetamide
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Record name Benzilamide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetamide, alpha-hydroxy-alpha-phenyl- (9CI)
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Record name 2-hydroxy-2,2-diphenylacetamide
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Record name 2-HYDROXY-2,2-DIPHENYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
ŞP Yalçın, M Akkurt, E Şahin, Ö Güzel… - … Section E: Structure …, 2008 - scripts.iucr.org
In the title compound, C24H28N2O3S, the pendant methyl C atom bonded to the cyclohexane ring is disordered over two sites in a 0.580 (11):0.420 (11) ratio. The cyclohexane ring …
Number of citations: 1 scripts.iucr.org
K TANIGUCHI, K TSUBAKI, H MIZUNO… - Chemical and …, 1994 - jstage.jst.go.jp
With the aim of improving of the efficacy and decreasing the side effects of oxybutynin (1), N-[(tetrahydro-3-or 4-pyridyl) methyl]-, N-(4-piperidyl)-, and N-(3-or 4-piperidylalkyl)-2-…
Number of citations: 5 www.jstage.jst.go.jp
P Urbani, MG Cascio, A Ramunno, T Bisogno… - Bioorganic & medicinal …, 2008 - Elsevier
In the present study, 11 novel N-(3,3-diphenyl)propyl-2,2-diphenylacetamide derivatives (4a–d and 9a–g) and six triphenylacetamides (10a–c and 11a–c) were synthesized and tested …
Number of citations: 20 www.sciencedirect.com
Ö Güzel, A Salman - Journal of Enzyme Inhibition and Medicinal …, 2009 - Taylor & Francis
A series of new 2-aryl-4-thiazolidinones (3 and 4) was synthesized from 2-hydroxy-2,2-diphenyl-N’-[(substituted phenyl)methylene]acetohydrazides (2) and mercaptoacetic acid or 2-…
Number of citations: 37 www.tandfonline.com
Ö GÜZEL-AKDEMİR… - Journal of Research in …, 2021 - researchgate.net
Some new derivatives of 2-aryl-1, 3-thiazolidin-4-one derivatives were produced (3a-p and 4a-p) in the search of potentially active new molecules with antitumor features. Compounds …
Number of citations: 1 www.researchgate.net
J Otevrel, D Svestka, P Bobal - RSC advances, 2020 - pubs.rsc.org
We have identified a novel one-pot method for the synthesis of β-amino alcohols, which is based on C–H bond hydroxylation at the benzylic α-carbon atom with a subsequent nitrile or …
Number of citations: 3 pubs.rsc.org
MM Yusoff - 1998 - search.proquest.com
A high degree of selectivity is often observed in nucleophilic ring-opening of aziridinones. In the past, other workers have postulated that ionic, aprotic nucleophiles break exclusively the …
Number of citations: 0 search.proquest.com

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